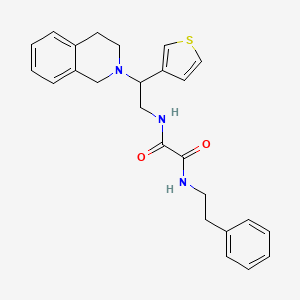

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" is a complex organic molecule featuring an oxalamide backbone, with several substituents, including a dihydroisoquinoline ring, a thiophene ring, and a phenethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" generally involves several key steps:

Formation of the Dihydroisoquinoline Moiety: : This can be achieved via a Pictet-Spengler reaction, where a benzylamine reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.

Incorporation of the Thiophene Group: : A thiophene derivative is introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene and halide precursors.

Construction of the Oxalamide Core: : This involves the reaction of an oxalic acid derivative with amine precursors to form the oxalamide linkage.

Final Assembly: : The final compound is formed by coupling the phenethyl group to the intermediate product using a suitable coupling reagent, such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods: While the aforementioned laboratory techniques can be scaled up for industrial production, optimization for large-scale synthesis may involve streamlining steps, improving yields, and reducing costs. Continuous flow chemistry could be employed for better control over reaction conditions and increased safety.

Analyse Chemischer Reaktionen

Types of Reactions: "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" can undergo various chemical reactions, including:

Oxidation: : The thiophene and dihydroisoquinoline rings can be oxidized under mild conditions.

Reduction: : Hydrogenation can reduce the dihydroisoquinoline to a tetrahydroisoquinoline.

Substitution: : Nucleophilic substitution can occur at the oxalamide nitrogen atoms or the thiophene ring.

Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

Reduction: : Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Substitution: : Reagents like alkyl halides for alkylation, or amines for amidation.

Oxidation: : Products include sulfoxides or sulfones for the thiophene ring.

Reduction: : Leads to saturated analogs like tetrahydroisoquinoline derivatives.

Substitution: : Results in various alkylated or amidated products, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound's structural complexity makes it a valuable target for studies in synthetic organic chemistry, focusing on reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" can serve as a lead compound in drug discovery efforts, particularly targeting diseases involving the central nervous system, given its structural similarity to known bioactive molecules.

Industry: Industrially, this compound could find use in materials science, especially in the development of organic electronic materials or as intermediates in the synthesis of more complex molecules.

Wirkmechanismus

The compound's effects are likely mediated through its interactions with specific molecular targets, such as enzymes or receptors. For example, its dihydroisoquinoline moiety could interact with neurotransmitter receptors, while the thiophene ring might bind to protein sites involved in oxidation-reduction processes.

Molecular Targets and Pathways:Neurotransmitter Receptors: : Potential modulation of dopamine, serotonin, or GABA receptors.

Oxidative Stress Pathways: : Interaction with enzymes like cytochrome P450 or NADPH oxidase.

Vergleich Mit ähnlichen Verbindungen

Unique Features: What sets "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" apart is its intricate combination of aromatic and heterocyclic systems, coupled with an oxalamide core. This unique arrangement confers diverse chemical reactivity and biological activity.

List of Similar Compounds:N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-phenethyloxalamide: : Lacks the thiophene ring, providing a comparison of the impact of heterocycles.

N1-(2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide: : Lacks the dihydroisoquinoline, highlighting the influence of the isoquinoline moiety.

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide: : Without the phenethyl group, illustrating its role in overall activity.

Biologische Aktivität

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound that belongs to the oxalamide class. Its unique structural features, which include isoquinoline and thiophene moieties, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H23N3O2S, with a molecular weight of approximately 425.6 g/mol. The structural representation includes two oxalamide linkages and features that facilitate interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O2S |

| Molecular Weight | 425.6 g/mol |

| CAS Number | 898407-98-2 |

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing isoquinoline and thiophene have been studied for their efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.

In a study examining related oxalamides, it was found that certain derivatives demonstrated potent cytotoxic effects, leading to apoptosis in cancer cells. The mechanism of action often involves the induction of oxidative stress and disruption of cellular signaling pathways critical for cancer cell survival .

The biological mechanisms through which this compound exerts its effects may include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key enzymes involved in cell cycle regulation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases or by modulating Bcl-2 family proteins.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative damage and cell death.

Case Studies

Several studies have investigated the biological activity of related oxalamides:

- Study on Antitumor Activity : A derivative similar to this compound was tested against the MCF-7 breast cancer cell line. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential.

- Mechanistic Insights : In another study, the compound's ability to induce apoptosis was confirmed through flow cytometry analysis, where treated cells exhibited increased annexin V staining indicative of early apoptotic changes .

Eigenschaften

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S/c29-24(26-13-10-19-6-2-1-3-7-19)25(30)27-16-23(22-12-15-31-18-22)28-14-11-20-8-4-5-9-21(20)17-28/h1-9,12,15,18,23H,10-11,13-14,16-17H2,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQBPCDOIXBXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.